potassium 8-oxo-7H,8H-pyrido[2,3-d]pyridazine-3-carboxylate
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Overview
Description
Potassium 8-oxo-7H,8H-pyrido[2,3-d]pyridazine-3-carboxylate is a heterocyclic compound with a unique structure that includes both pyridine and pyridazine rings. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of potassium 8-oxo-7H,8H-pyrido[2,3-d]pyridazine-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chloro-5-(2-hydroxyethylamino)-3-(2H)-pyridazinone with potassium carbonate in a suitable solvent . The reaction is carried out under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-quality this compound .
Chemical Reactions Analysis
Types of Reactions
Potassium 8-oxo-7H,8H-pyrido[2,3-d]pyridazine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where specific substituents are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include potassium permanganate for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and reaction time, are optimized based on the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
Potassium 8-oxo-7H,8H-pyrido[2,3-d]pyridazine-3-carboxylate has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Medicine: The compound is investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of potassium 8-oxo-7H,8H-pyrido[2,3-d]pyridazine-3-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidin-7(8H)-ones: These compounds share a similar core structure and have been studied for their biological activities.
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds are known for their inhibitory effects on cyclin-dependent kinases and have potential anticancer properties.
Uniqueness
Potassium 8-oxo-7H,8H-pyrido[2,3-d]pyridazine-3-carboxylate is unique due to its specific structural features and the combination of pyridine and pyridazine rings.
Properties
Molecular Formula |
C8H4KN3O3 |
---|---|
Molecular Weight |
229.23 g/mol |
IUPAC Name |
potassium;8-oxo-7H-pyrido[2,3-d]pyridazine-3-carboxylate |
InChI |
InChI=1S/C8H5N3O3.K/c12-7-6-4(3-10-11-7)1-5(2-9-6)8(13)14;/h1-3H,(H,11,12)(H,13,14);/q;+1/p-1 |
InChI Key |
XHRDESLCLODLCG-UHFFFAOYSA-M |
Canonical SMILES |
C1=C2C=NNC(=O)C2=NC=C1C(=O)[O-].[K+] |
Origin of Product |
United States |
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